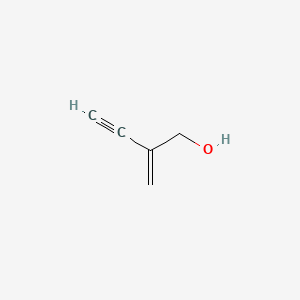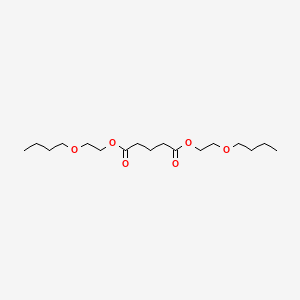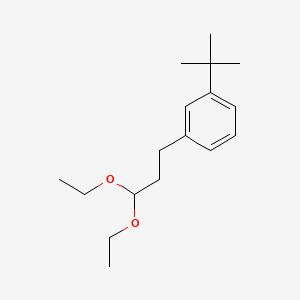
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid is an organic compound with the molecular formula C10H13NO6S and a molecular weight of 275.28 g/mol . This compound is known for its stability and solubility, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid can be achieved through several routes. One common method involves the reaction of 3-methoxybenzoic acid with benzenesulfonyl chloride under specific conditions . The reaction conditions can be optimized based on the scale and requirements of the laboratory or industrial setup. The compound is typically obtained as a white or off-white crystalline solid .
Chemical Reactions Analysis
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulphonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid can be compared with other similar compounds, such as:
2,3-Dimethoxybenzoic acid: This compound lacks the sulphonyl group, making it less reactive in certain chemical reactions.
5-Sulphamoyl-2,3-dimethoxybenzoic acid: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of methoxy and sulphonyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
74651-63-1 |
|---|---|
Molecular Formula |
C10H13NO6S |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
2,3-dimethoxy-5-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H13NO6S/c1-11-18(14,15)6-4-7(10(12)13)9(17-3)8(5-6)16-2/h4-5,11H,1-3H3,(H,12,13) |
InChI Key |
XXXLNTRZWHZOCN-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



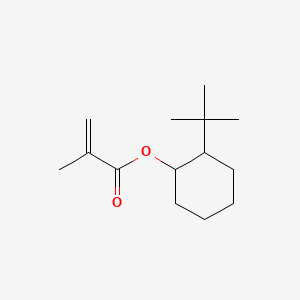

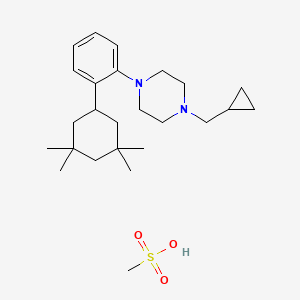

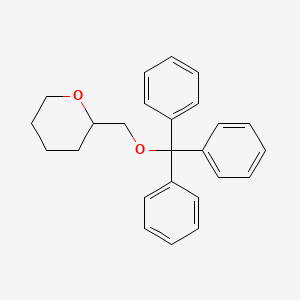

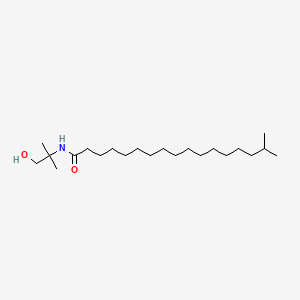
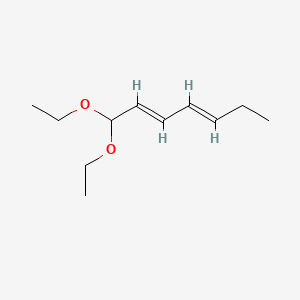
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
